tert-Butyl (R)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a dihydro-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.
Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic addition reaction, where an appropriate nucleophile adds to the naphthyridine core.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Final deprotection and purification: The final compound is obtained by deprotecting the tert-butyl group and purifying the product using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine core can be reduced to form a fully saturated ring system.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the naphthyridine core may produce a fully saturated naphthyridine derivative.
Scientific Research Applications
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate: shares structural similarities with other naphthyridine derivatives, such as:
Uniqueness
The uniqueness of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate lies in its specific combination of functional groups and its potential for diverse applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the hydroxyethyl group offers opportunities for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C15H22N2O3 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10(18)12-8-11-6-5-7-17(13(11)9-16-12)14(19)20-15(2,3)4/h8-10,18H,5-7H2,1-4H3/t10-/m1/s1 |
InChI Key |
VLYLRKQVFZUMJH-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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